PTAD-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H35N5O9 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide |

InChI |

InChI=1S/C22H35N5O9/c1-31-19-16-17(27-21(29)25-26-22(27)30)2-3-18(19)36-9-6-24-20(28)4-7-32-10-12-34-14-15-35-13-11-33-8-5-23/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,29)(H,26,30) |

InChI Key |

HQJWJJCKCLZBAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism and Application of PTAD-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PTAD-PEG4-amine, detailing its chemical mechanism of action, core applications in bioconjugation, and its role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Introduction: Redefining the "Mechanism of Action"

This compound is a heterobifunctional linker, a chemical tool of increasing importance in the field of bioconjugation. Unlike a therapeutic drug, its "mechanism of action" is not biological but chemical. It is engineered to selectively react with tyrosine residues on proteins, enabling the stable linkage of these proteins to other molecules. This guide will focus on this chemical mechanism and its primary application in the construction of antibody-drug conjugates (ADCs).[1][2][3]

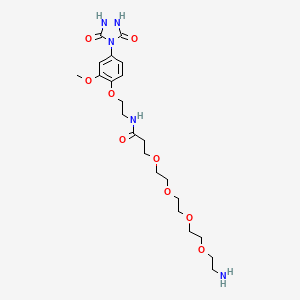

The molecule consists of three key components: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group for tyrosine-specific reactions, a 4-unit polyethylene glycol (PEG) spacer, and a terminal amine group for payload attachment.[4][5] This structure makes it an ideal reagent for creating precisely engineered bioconjugates.

Chemical Properties and Structure

The utility of this compound is rooted in its distinct chemical properties. The table below summarizes its key quantitative and qualitative characteristics based on available data.

| Property | Value | Source |

| Molecular Formula | C22H35N5O9 | |

| Molecular Weight | 513.54 g/mol | |

| Appearance | Powder | |

| Solubility | 10 mM in DMSO | |

| Purity | ≥95% | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |

| Reactive Groups | PTAD (targets tyrosine), Amine (for payload conjugation) | |

| Linker Type | Cleavable ADC Linker |

Below is a diagram illustrating the molecular structure of this compound, highlighting its functional components.

Caption: Molecular components of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering.

Core Mechanism: The Tyrosine Click Reaction

The primary mechanism of action of this compound is the "tyrosine click reaction". This is a highly selective and efficient bioorthogonal reaction where the PTAD moiety reacts with the phenolic side chain of tyrosine residues on a protein.

Key features of this reaction include:

-

Chemoselectivity : The reaction is highly specific for tyrosine, with minimal cross-reactivity with other amino acids like cysteine and lysine.

-

Stability : The resulting linkage is more stable than traditional maleimide-based conjugations, particularly across a range of pH values, temperatures, and in human plasma.

-

Bioorthogonality : The reaction proceeds in aqueous buffers under biologically compatible conditions without the need for heavy metal catalysts.

The diagram below illustrates the chemical transformation in the tyrosine click reaction.

References

An In-depth Technical Guide to PTAD Linker Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) has emerged as a powerful reagent in bioconjugation, enabling the highly selective and stable modification of proteins and other biomolecules. This technology, often referred to as the "tyrosine-click reaction," targets the phenolic side chain of tyrosine residues through a rapid and efficient aqueous ene-type reaction.[1] Its remarkable chemoselectivity, biocompatibility, and the stability of the resulting carbon-nitrogen linkage make it an invaluable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), protein PEGylation, and the attachment of molecular probes.[2][3][4] This guide provides a comprehensive overview of the core chemistry, quantitative performance metrics, detailed experimental protocols, and key applications of PTAD linkers.

Core Principles of PTAD Chemistry

PTAD linkers are versatile bioconjugation tools designed for the selective labeling of tyrosine residues on proteins, peptides, and small molecules.[2] The core of this technology is the PTAD moiety, which reacts specifically with the electron-rich phenol side chain of tyrosine, minimizing cross-reactivity with other amino acids.

Mechanism of Action: The Tyrosine-Click Reaction

The conjugation of PTAD to tyrosine proceeds via a rapid, ene-type cycloaddition reaction. This reaction is highly efficient and occurs under mild, aqueous conditions across a broad pH range (typically 6-9), without the need for metal catalysts. The reaction is often complete in under five minutes, a significant advantage for time-sensitive applications like radiolabeling. The resulting C-N bond is exceptionally stable across diverse pH levels and temperatures.

// Invisible nodes for layout edge[style=invis]; Tyrosine -> PTAD; } dott Caption: Core mechanism of the PTAD-tyrosine conjugation reaction.

Chemoselectivity and Specificity

One of the primary advantages of PTAD chemistry is its high selectivity for tyrosine residues. Studies have demonstrated that even in the presence of other potentially reactive amino acid side chains such as lysine, cysteine, and tryptophan, PTAD derivatives show a significant preference for tyrosine under aqueous buffered conditions. This specificity allows for more precise and controlled bioconjugation compared to less selective methods that target lysine or cysteine, which are often more abundant on a protein's surface.

Potential Side Reactions and Mitigation

A known potential side reaction involves the decomposition of the PTAD reagent in aqueous solutions to form a reactive isocyanate intermediate. This isocyanate can then react non-selectively with primary amines, such as the side chain of lysine residues or the N-terminus of the protein. This side reaction can be effectively suppressed by including an isocyanate scavenger in the reaction buffer. 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer is commonly used for this purpose, as its primary amine readily scavenges any isocyanate formed, preserving the chemoselectivity of the tyrosine labeling.

Data Presentation: Quantitative Analysis

The efficiency and stability of PTAD linkers have been quantitatively assessed in multiple studies. The data below is summarized from published literature to provide a basis for comparison.

Table 1: Reaction Efficiency and Conditions

| Parameter | Value / Condition | Source |

| Reaction Time | < 5 - 30 minutes | |

| Typical Yield (Peptides) | ~60% (purified) | |

| pH Range | 6.0 - 9.0 | |

| Temperature | Room Temperature | |

| Required Reagents | Activated PTAD, Buffered Saline (e.g., PBS, Tris) | |

| Catalyst Requirement | None (metal-free) | |

| Molar Excess (Reagent:Protein) | ~10-fold |

Table 2: Stability of PTAD-Tyrosine Conjugate

| Condition | Stability Result | Source |

| Extreme pH | Stable | |

| High Temperature | Stable (tested at 120°C) | |

| Human Serum/Plasma | Stable for extended periods | |

| Comparison to Maleimide | Significantly more robust than maleimide-cysteine linkage |

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Researchers should optimize conditions for their specific protein and PTAD reagent.

Protocol 1: Activation of PTAD Precursor

Many PTAD linkers are supplied as their urazole precursor and require oxidation immediately before use.

-

Reagent Preparation : Prepare a stock solution of the urazole precursor (e.g., 100 mM in DMF or MeCN). Prepare a stock solution of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), at a slightly lower molar concentration (e.g., 98 mM in DMF).

-

Activation : Mix the urazole precursor and oxidant solutions at a 1:0.98 or 1:1 molar ratio.

-

Confirmation : Agitate the solution for several minutes. A distinct color change from colorless to a deep red or magenta indicates the formation of the active PTAD reagent.

-

Storage : Place the activated PTAD solution on ice and use within 30 minutes, as the reagent can decompose over time.

Protocol 2: Protein Conjugation with Activated PTAD

-

Protein Preparation : Prepare the target protein (e.g., antibody) in a suitable buffer. A mixed phosphate/Tris buffer or a Tris-only buffer at pH 7.4-8.0 is recommended to scavenge potential isocyanate byproducts. The protein concentration should be at least 1 mg/mL.

-

Conjugation Reaction : Add a 10-fold molar excess of the freshly activated PTAD reagent to the protein solution. Addition can be done in aliquots to ensure efficient mixing.

-

Incubation : Gently mix the reaction and incubate at room temperature for 15-60 minutes.

-

Purification : Remove excess, unreacted PTAD reagent and byproducts using a desalting column (e.g., Zeba Spin Desalting columns, 7k MWCO) or size-exclusion chromatography.

-

Characterization : Analyze the resulting conjugate to determine the degree of labeling using methods such as MALDI-TOF MS, UPLC-MS, or SDS-PAGE (if the linker contains a fluorescent tag).

Applications in Drug Development & Research

The unique properties of PTAD chemistry make it highly suitable for various applications in the development of targeted therapeutics and research tools.

// Define Nodes A [label="1. Select Target Antibody (mAb)\nand Payload (Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Synthesize PTAD-Linker-Payload\nConstruct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Activate PTAD Moiety\n(Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Conjugate to mAb\n(Tyrosine-Click Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purify ADC\n(e.g., Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterize ADC\n(Drug-to-Antibody Ratio, Purity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. In Vitro / In Vivo Testing", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges (Workflow) A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dott Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using PTAD.

Antibody-Drug Conjugates (ADCs)

PTAD chemistry provides a robust method for creating stable ADCs. By targeting tyrosine residues, it offers an alternative to more common cysteine and lysine conjugation strategies, potentially leading to more homogenous products with improved pharmacokinetic properties. For example, a PTAD derivative linked to the HIV inhibitor aplaviroc was successfully conjugated to the antibody trastuzumab, creating a potent ADC.

Protein PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains to proteins, is used to improve the pharmacokinetic properties of therapeutic proteins. Traditional PEGylation often targets lysine residues, which can lead to heterogeneous mixtures of products due to the high abundance of lysines. PTAD-based PEGylation reagents allow for more selective attachment at tyrosine sites, resulting in a more defined and homogenous product profile, as demonstrated with the PEGylation of chymotrypsinogen.

Bioconjugation and Labeling

PTAD linkers are frequently synthesized with additional functional groups, such as azides or alkynes. This dual functionality allows for a two-step labeling strategy. First, the PTAD group is attached to a tyrosine residue. Then, the azide or alkyne handle can be used for subsequent bioorthogonal "click" chemistry reactions (e.g., CuAAC or SPAAC) to attach imaging agents, fluorescent dyes, or other probes.

// Main Nodes Title [label="Comparison: PTAD vs. Maleimide Chemistry", fontsize=16]; PTAD [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="PTAD Chemistry"]; Maleimide [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Maleimide Chemistry"];

// Attributes Table subgraph { rank = same; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [style=invis]; Attr_Target [label="Target Residue"]; Attr_Bond [label="Bond Stability"]; Attr_Selectivity [label="Selectivity"]; Attr_SideReaction [label="Key Side Reaction"];

}

// PTAD Attributes subgraph { rank = same; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis]; PTAD_Target [label="Tyrosine"]; PTAD_Bond [label="High (Stable to pH,\nserum, temperature)"]; PTAD_Selectivity [label="High"]; PTAD_SideReaction [label="Isocyanate Formation\n(scavenged by Tris)"];

}

// Maleimide Attributes subgraph { rank = same; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=invis]; Mal_Target [label="Cysteine (Thiol)"]; Mal_Bond [label="Moderate (Susceptible\nto retro-Michael elimination)"]; Mal_Selectivity [label="High (for free thiols)"]; Mal_SideReaction [label="Thioether Exchange\n(linker shuffling)"];

}

// Connections PTAD -> PTAD_Target [style=invis]; Maleimide -> Mal_Target [style=invis]; {rank=same; PTAD; Maleimide;}

// Edges to link attributes to main nodes edge[style=solid, color="#5F6368", constraint=false]; Attr_Target -- PTAD_Target; Attr_Target -- Mal_Target; Attr_Bond -- PTAD_Bond; Attr_Bond -- Mal_Bond; Attr_Selectivity -- PTAD_Selectivity; Attr_Selectivity -- Mal_Selectivity; Attr_SideReaction -- PTAD_SideReaction; Attr_SideReaction -- Mal_SideReaction; } dott Caption: Comparison of key features of PTAD and Maleimide chemistries.

Conclusion and Future Outlook

PTAD linker chemistry represents a significant advancement in the field of bioconjugation. Its ability to selectively and stably modify tyrosine residues under biocompatible conditions provides a powerful alternative to traditional conjugation methods. The speed of the reaction, the stability of the resulting linkage, and the high degree of chemoselectivity are key advantages that make it particularly suitable for the development of next-generation antibody-drug conjugates and other protein-based therapeutics. As research continues, the development of novel PTAD derivatives with enhanced properties and functionalities will further expand the toolkit available to scientists and drug developers, enabling the creation of more precise, stable, and effective bioconjugates.

References

An In-depth Technical Guide to PTAD-PEG4-amine for Tyrosine Selective Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PTAD-PEG4-amine, a heterobifunctional linker designed for the selective modification of tyrosine residues on proteins, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). This document details the underlying chemistry, experimental protocols, and key considerations for the successful application of this technology.

Introduction to Tyrosine-Selective Bioconjugation

Site-specific bioconjugation is a cornerstone of modern drug development, enabling the precise attachment of therapeutic payloads, imaging agents, or other functional moieties to proteins.[] While lysine and cysteine residues have traditionally been the primary targets for conjugation, their high abundance (lysine) or the need for reducing interchain disulfide bonds (cysteine) can lead to heterogeneous products.[2] Tyrosine, with its unique phenolic side chain and relatively lower surface exposure, presents an attractive alternative for achieving greater site-selectivity and homogeneity in bioconjugates.[][3]

The "tyrosine click reaction" utilizing 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) reagents has emerged as a powerful tool for this purpose.[4] This reaction is known for its high selectivity for tyrosine, rapid kinetics, and the formation of a stable C-N bond under mild, aqueous conditions.

This compound: A Versatile Linker

This compound is a heterobifunctional linker that combines the tyrosine-reactive PTAD moiety with a primary amine, connected by a four-unit polyethylene glycol (PEG) spacer. This combination of features offers several advantages:

-

Tyrosine Selectivity: The PTAD group enables highly selective conjugation to tyrosine residues, minimizing off-target reactions with other amino acids like lysine and cysteine under optimized conditions.

-

PEG Spacer: The hydrophilic PEG4 linker enhances the solubility and stability of the resulting conjugate, can reduce aggregation, and may improve pharmacokinetic properties by providing a protective shield.

-

Amine Functionality: The terminal primary amine provides a versatile handle for the subsequent attachment of a wide range of molecules, such as cytotoxic drugs, fluorophores, or biotin, through well-established amine-reactive chemistries (e.g., NHS esters, isothiocyanates).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 513.54 g/mol | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C, desiccated |

Mechanism of Action: The Tyrosine Click Reaction

The reaction between PTAD and the phenolic side chain of tyrosine is an ene-type reaction. The electron-deficient PTAD molecule acts as a potent enophile, reacting with the electron-rich phenol ring of tyrosine to form a stable carbon-nitrogen bond.

Caption: Mechanism of the PTAD-Tyrosine Click Reaction.

Potential Side Reactions

While the PTAD-tyrosine reaction is highly selective, potential side reactions can occur under certain conditions:

-

Isocyanate Formation: PTAD reagents can decompose in aqueous solutions to form a reactive isocyanate intermediate. This isocyanate can then react non-specifically with primary amines, such as the side chain of lysine residues. The inclusion of a small amount of Tris buffer can help to scavenge this reactive intermediate.

-

Tryptophan Modification: Although less favorable than the reaction with tyrosine, PTAD can also react with the indole side chain of tryptophan residues. This off-target labeling can be influenced by the pH of the reaction buffer.

Caption: Desired and Potential Side Reactions of PTAD Reagents.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein modification.

Activation of PTAD Reagent

PTAD reagents are typically supplied in their reduced (urazole) form and require activation to the reactive triazolinedione form immediately before use.

Materials:

-

This compound (reduced form)

-

1,3-dibromo-5,5-dimethylhydantoin (DBH)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ice bath

Protocol:

-

Prepare a stock solution of the reduced this compound in anhydrous DMF or MeCN (e.g., 10 mM).

-

Prepare a stock solution of DBH in anhydrous DMF or MeCN (e.g., 100 mM).

-

In a microcentrifuge tube, add the desired volume of the this compound stock solution.

-

Add 0.98 molar equivalents of the DBH stock solution to the PTAD solution.

-

Vortex the mixture gently for approximately 5 minutes at room temperature. A color change from colorless to a deep red or pink indicates the formation of the active PTAD reagent.

-

Place the activated PTAD reagent on ice and use it for protein modification within 30 minutes.

Tyrosine-Selective Protein Modification

This protocol is a general guideline for the conjugation of the activated this compound to a protein containing surface-exposed tyrosine residues. Optimization of the protein concentration, reagent-to-protein molar ratio, and reaction time may be necessary for specific applications.

Materials:

-

Activated this compound solution (from section 4.1)

-

Protein solution (e.g., antibody) in a suitable buffer (see Table 2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Prepare the protein solution at a concentration of at least 1 mg/mL in the chosen reaction buffer.

-

Add a 10-fold molar excess of the activated this compound solution to the protein solution.

-

Gently mix the reaction and incubate at room temperature for up to 30 minutes.

-

(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.

-

Purify the this compound conjugated protein from excess reagent and by-products using size-exclusion chromatography (SEC) or another suitable purification method.

Conjugation of a Payload to the Amine-Functionalized Protein

Once the protein is labeled with this compound, a payload with an amine-reactive group (e.g., an NHS ester) can be attached.

Materials:

-

This compound labeled protein

-

Amine-reactive payload (e.g., NHS-ester of a drug) dissolved in an anhydrous solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4-8.5)

-

Purification system

Protocol:

-

Prepare the this compound labeled protein in the reaction buffer.

-

Add a molar excess of the amine-reactive payload solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or as recommended for the specific amine-reactive reagent.

-

Purify the final conjugate to remove unreacted payload and by-products.

Caption: General Experimental Workflow for Protein Modification.

Data Presentation and Analysis

Reaction Condition Optimization

The efficiency of the PTAD-tyrosine conjugation can be influenced by the reaction buffer. Studies have shown that phosphate buffers may lead to higher modification efficiency compared to Tris buffers, although the latter can help mitigate side reactions from isocyanate formation.

| Buffer System | Molar Ratio (PTAD:Tyrosine) | Tyrosine Modification Efficiency | Side Reaction with Lysine | Reference |

| Tris buffer/DMF | 4:1 | ~60% | Not reported | |

| Phosphate buffer/DMF | 4:1 | ~80% | Significant | |

| Phosphate buffer/Acetonitrile | 4:1 | ~90% | Minimal |

Characterization of Conjugates

Thorough characterization of the final conjugate is critical to ensure its quality and homogeneity.

-

Mass Spectrometry (MS): Intact mass analysis by ESI-MS can confirm the successful conjugation and determine the distribution of species with different numbers of attached linkers and/or payloads. Peptide mapping following enzymatic digestion can identify the specific tyrosine residues that have been modified.

-

Chromatography: Size-exclusion chromatography (SEC) is used to assess aggregation and for purification. Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs.

-

UV/Vis Spectroscopy: This can be used for a straightforward estimation of the average DAR, provided the extinction coefficients of the antibody and the payload are known at different wavelengths.

Applications in Drug Development

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). The ability to achieve site-selective conjugation to tyrosine residues can lead to more homogeneous ADCs with improved therapeutic indices compared to those produced by less selective methods. The PEG linker can enhance the pharmacokinetic profile of the ADC, potentially leading to a longer half-life and reduced clearance.

Caption: Structure of an ADC with a this compound derived linker.

Conclusion

This compound is a valuable reagent for the tyrosine-selective modification of proteins. Its application in the development of ADCs and other bioconjugates offers the potential for creating more homogeneous, stable, and efficacious therapeutic and diagnostic agents. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the successful implementation of this technology. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the capabilities of this compound for their specific applications.

References

An In-depth Technical Guide to the PTAD-PEG4-Amine Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of the PTAD-PEG4-amine crosslinker, a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a heterobifunctional crosslinker featuring a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step conjugation strategy, making it a versatile reagent in the construction of complex biomolecules.

The PTAD group exhibits a highly selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides. This reaction is chemoselective, proceeding efficiently in aqueous buffers over a broad pH range without the need for a metal catalyst.[1] The primary amine provides a reactive handle for the conjugation of a wide range of molecules, including cytotoxic drugs, imaging agents, or other biomolecules, typically through amide bond formation with activated carboxylic acids (e.g., NHS esters).

The integrated PEG4 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of ADCs.[2][3] The linkage formed between the PTAD group and tyrosine is notably stable under various conditions, including exposure to human blood plasma and extremes of pH and temperature, offering an advantage over less stable linkages like those formed with maleimides.[1][4]

Physicochemical and Reactive Properties

| Property | Value | Source |

| Molecular Formula | C22H35N5O9 | |

| Molecular Weight | 513.54 g/mol | |

| Physical Form | Oil | |

| Solubility | Soluble in MeOH, DMF, and DMSO | |

| Purity | >95% | |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | |

| PTAD Moiety Reactivity | Selective for tyrosine residues | |

| Amine Moiety Reactivity | Reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators), etc. |

Reaction Mechanism and Experimental Workflow

The use of this compound in ADC development follows a logical workflow. First, the payload (drug) is conjugated to the amine terminus of the crosslinker. Subsequently, the PTAD-linker-payload construct is reacted with the antibody, targeting its surface-exposed tyrosine residues.

Reaction of PTAD with Tyrosine

The reaction between the PTAD group and a tyrosine residue is an ene-type reaction. The electrophilic PTAD reacts with the electron-rich phenolic ring of tyrosine, resulting in a stable covalent bond.

References

The Role of PTAD-PEG4-Amine in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for highly selective, stable, and efficient methods for linking biomolecules is paramount. PTAD-PEG4-amine has emerged as a powerful heterobifunctional linker, particularly valuable in the construction of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core attributes of this compound, its mechanism of action, and its application in bioconjugation, supported by quantitative data and detailed experimental protocols.

This compound incorporates two key functional moieties: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group and a primary amine, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] The PTAD group facilitates a highly selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides.[2][3] This tyrosine-selective conjugation offers a significant advantage over traditional methods that target more abundant residues like lysine or cysteine, enabling more controlled and site-specific modifications. The primary amine provides a versatile handle for the subsequent attachment of a wide range of molecules, such as cytotoxic drugs, imaging agents, or other probes.[1] The integrated PEG4 spacer enhances the solubility and flexibility of the linker, which can improve the pharmacokinetic properties of the final bioconjugate.

Mechanism of Action: The Tyrosine-Click Reaction

The bioconjugation capability of this compound is centered on the highly efficient and selective reaction between the PTAD moiety and tyrosine residues. This reaction, often referred to as a "tyrosine-click" or ene-type reaction, proceeds under mild, biocompatible conditions and does not require a metal catalyst. The PTAD group acts as an electrophile and reacts with the electron-rich phenol ring of tyrosine at the ortho position to the hydroxyl group.

A notable feature of this chemistry is its high selectivity for tyrosine over other potentially reactive amino acid residues such as lysine and cysteine. This selectivity allows for precise control over the site of conjugation, which is particularly crucial in the development of ADCs where the drug-to-antibody ratio (DAR) and the location of the drug payload can significantly impact efficacy and safety.

Quantitative Data Summary

The performance of PTAD-mediated bioconjugation has been evaluated in various studies. The following tables summarize key quantitative data regarding reaction efficiency, kinetics, and the stability of the resulting conjugate.

Table 1: Reaction Efficiency of PTAD-Tyrosine Conjugation

| Parameter | Value | Conditions | Reference |

| Peptide Conjugation Yield | ~60% | 3.0 equivalents of PTAD derivative, 6% MeCN/phosphate buffer (pH 7), room temperature. | |

| Protein Modification (ELP) | ~60% | 4-fold molar excess of PTAD to tyrosine, Tris buffer. | |

| Protein Modification (ELP) | ~80% | 4-fold molar excess of PTAD to tyrosine, 100 mM phosphate buffer (pH 8.0) and DMF (1:1). | |

| Protein Modification (ELP) | ~90% | 4:1 PTAD:Tyrosine ratio, 100 mM phosphate buffer and acetonitrile (1:1). |

Table 2: Reaction Kinetics of PTAD-Tyrosine Conjugation

| Parameter | Value | Conditions | Reference |

| Reaction Time | 15-30 min | Typical reaction time for efficient conjugation. | |

| Reaction Time for UPLC-MS Analysis | 1 hour | 1:1 molar ratio of PTAD-N3 to tyrosine at 2.25 mM. | |

| Reaction Time for Peptide Conjugation | 1 hour | Incubation of PTAD with angiotensin II in 200 mM Tris buffer at room temperature. |

Table 3: Stability of the PTAD-Tyrosine Linkage

| Condition | Observation | Comparison to Maleimide Linkage | Reference |

| Acidic (room temp, 24h) | Stable | Maleimide linkage is also stable. | |

| Basic (room temp, 24h) | Stable | Maleimide linkage hydrolyzed within 5 minutes. | |

| High Temperature (120°C, 1h) | Stable | Maleimide linkage shows similar thermal stability. | |

| Human Blood Plasma (37°C, 7 days) | Completely Stable | Maleimide linkage decomposed after one hour. |

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the conjugation of a payload to an antibody using this compound, followed by purification.

Part 1: Conjugation of Payload to this compound (if payload is not pre-functionalized)

This initial step is necessary if the molecule to be conjugated (e.g., a cytotoxic drug) has a reactive group (e.g., a carboxylic acid) that can be coupled to the primary amine of this compound.

-

Reagent Preparation :

-

Dissolve the payload (containing a carboxylic acid) and this compound in a suitable dry organic solvent such as DMF or DMSO to a final concentration of 10-20 mM.

-

Prepare a solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine), in the same solvent.

-

-

Coupling Reaction :

-

To the solution of the payload, add 1.1 equivalents of HATU and 2-3 equivalents of DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 1.0 equivalent of the this compound solution to the activated payload solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

-

Purification :

-

Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the payload-PTAD-PEG4-amine conjugate.

-

Part 2: Conjugation of Payload-PTAD-PEG4-Amine to an Antibody

This protocol outlines the tyrosine-click reaction between the pre-formed payload-PTAD-PEG4-amine and a target antibody (e.g., Trastuzumab).

-

Antibody Preparation :

-

Prepare the antibody solution in a suitable buffer. A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0) is often effective.

-

To mitigate potential side reactions from PTAD decomposition to an isocyanate, Tris buffer (e.g., 100-200 mM Tris-HCl, pH 7.4) can be used as it acts as an isocyanate scavenger.

-

Adjust the antibody concentration to a working range, typically 1-10 mg/mL.

-

-

Conjugation Reaction :

-

Dissolve the payload-PTAD-PEG4-amine conjugate in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.

-

Add the desired molar excess of the payload-PTAD-PEG4-amine solution to the antibody solution. A 3- to 10-fold molar excess of the PTAD linker over the antibody is a common starting point.

-

Incubate the reaction mixture at room temperature for 15-60 minutes with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction (Optional) :

-

The reaction can be quenched by adding an excess of a small molecule containing a tyrosine or a primary amine, such as free tyrosine or Tris buffer, to consume any unreacted PTAD reagent.

-

Part 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unreacted payload-linker, unconjugated antibody, and any reaction byproducts.

-

Initial Buffer Exchange/Desalting :

-

A desalting column (e.g., Sephadex G-25) can be used for a rapid buffer exchange and to remove small molecule impurities.

-

-

Chromatographic Purification :

-

Size Exclusion Chromatography (SEC) : SEC is a common method to separate the larger ADC from smaller, unreacted payload-linker molecules based on size.

-

Protocol Outline :

-

Equilibrate the SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile by UV absorbance at 280 nm. The ADC will typically elute in the initial high molecular weight peak.

-

-

-

Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful technique for separating ADCs with different drug-to-antibody ratios (DARs). The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation.

-

Protocol Outline :

-

Equilibrate the HIC column (e.g., Phenyl Sepharose or similar) with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).

-

Adjust the salt concentration of the ADC sample to match the equilibration buffer.

-

Load the sample onto the column.

-

Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 1.0 M to 0 M ammonium sulfate). Species with higher DARs will be more hydrophobic and elute later.

-

Collect and analyze fractions to isolate the desired DAR species.

-

-

-

Part 4: Characterization of the ADC

The final ADC should be thoroughly characterized to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR) : Determined by techniques such as HIC, reverse-phase HPLC (RP-HPLC), or mass spectrometry (MS).

-

Purity and Aggregation : Assessed by SEC.

-

Antigen Binding : Confirmed by ELISA or surface plasmon resonance (SPR).

-

In vitro Cytotoxicity : Evaluated using relevant cancer cell lines.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for ADC production using this compound and the logical relationship of the key steps.

Conclusion

This compound stands out as a highly effective bioconjugation reagent due to the tyrosine-selectivity and stability of its PTAD moiety, combined with the versatility of its primary amine and the beneficial properties of its PEG spacer. The tyrosine-click reaction offers a robust and efficient method for the site-selective modification of proteins and antibodies under mild conditions. The superior stability of the resulting conjugate compared to traditional maleimide-based linkages makes it particularly attractive for the development of next-generation biotherapeutics, including ADCs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their bioconjugation endeavors.

References

- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 2. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]

- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tyrosine Click Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of "click" chemistry, a set of reactions characterized by their high efficiency, selectivity, and biocompatibility. While traditional methods have predominantly focused on the modification of cysteine and lysine residues, these approaches often face challenges such as the high abundance of lysines leading to heterogeneous products and the requirement to reduce structural disulfide bonds for cysteine conjugation.[1] In this context, the tyrosine click reaction has emerged as a powerful and elegant alternative for the site-selective modification of proteins and peptides.[2]

Tyrosine, with its phenolic side chain, offers a unique reactive handle. Its relatively low abundance and surface exposure on proteins compared to lysine make it an attractive target for achieving greater homogeneity in bioconjugation.[1][2] The tyrosine click reaction, particularly the one employing 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) and their derivatives, has garnered significant attention due to its rapid kinetics, high chemoselectivity, and the remarkable stability of the resulting conjugate.[3] This reaction proceeds under mild, aqueous conditions across a broad pH range, making it suitable for a wide array of biological applications.

This technical guide provides a comprehensive overview of the tyrosine click reaction, detailing its mechanism, applications in drug development and research, and step-by-step experimental protocols.

The Tyrosine Click Reaction: Mechanism and Advantages

The most prominent tyrosine click reaction involves the ene-type reaction between the electron-rich phenol ring of a tyrosine residue and a cyclic diazodicarboxamide derivative, such as PTAD. This reaction is characterized by its speed, often completing within minutes at room temperature in aqueous buffers.

Reaction Mechanism

The reaction proceeds via a concerted ene-type mechanism where the PTAD molecule "clicks" onto the ortho position of the tyrosine's phenol ring.

Caption: General schematic of the tyrosine click reaction.

Key Advantages:

-

Site-Selectivity: Due to the lower abundance and accessibility of tyrosine residues compared to lysine, the tyrosine click reaction often results in more homogeneous and site-specifically modified proteins.

-

Rapid Kinetics: The reaction is exceptionally fast, often reaching completion in minutes under biocompatible conditions.

-

High Stability: The resulting carbon-nitrogen bond is highly stable across a wide range of pH, temperatures, and in human blood plasma, offering a significant advantage over the often-used maleimide-based linkages.

-

Biocompatibility: The reaction proceeds under mild, aqueous conditions, preserving the structure and function of the target protein.

-

Versatility: PTAD reagents can be functionalized with a variety of moieties, including fluorophores, PEG chains, and cytotoxic drugs, enabling a wide range of applications.

Applications in Drug Development and Research

The unique features of the tyrosine click reaction have led to its adoption in various cutting-edge applications, particularly in the development of next-generation biotherapeutics.

Antibody-Drug Conjugates (ADCs)

A significant application of the tyrosine click reaction is in the synthesis of antibody-drug conjugates (ADCs). By enabling the site-specific attachment of cytotoxic drugs to an antibody, this method produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is crucial for optimizing the therapeutic window, leading to improved efficacy and reduced toxicity. For instance, the antibody Trastuzumab has been successfully conjugated with an HIV entry inhibitor using a PTAD derivative, demonstrating the potential of this reaction in creating potent and specific ADCs.

PEGylation

The attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. The tyrosine click reaction provides a method for selective PEGylation. Studies have shown that this approach can yield a more homogeneous PEGylated product compared to traditional methods that target lysine residues.

Protein Labeling and Functionalization

The ability to introduce various functional groups onto proteins with high precision makes the tyrosine click reaction an invaluable tool for basic research. This includes the attachment of fluorescent dyes for imaging studies, biotin for purification, and other probes to study protein-protein interactions and cellular localization.

Quantitative Data on the Tyrosine Click Reaction

The efficiency of the tyrosine click reaction can vary depending on the specific protein, the PTAD derivative used, and the reaction conditions. The following tables summarize available quantitative data to provide a comparative overview.

| Protein/Peptide | PTAD Derivative | Reaction Conditions | Yield (%) | Reference |

| N-acyl tyrosine methyl amide | PTAD | 50% MeCN/phosphate buffer (pH 7), RT, <5 min | Quantitative | |

| N-acyl tyrosine methyl amide | MTAD | 50% MeCN/phosphate buffer (pH 7), RT | 57 (isolated) | |

| Decapeptide | PTAD derivatives | 6% MeCN/phosphate buffer (pH 7), RT | ~60 (isolated) | |

| Bovine Serum Albumin (BSA) | PTAD-N3 | Acetonitrile/water (50:50, v/v), RT, 1 hr | Not specified | |

| Angiotensin II | PTAD | Aqueous buffer with 200 mM Tris, RT, 1 hr | Not specified |

| Stability of Tyrosine-PTAD Linkage | Condition | Stability | Reference |

| pH | Extremes of pH | Stable | |

| Temperature | High temperatures | Stable | |

| Biological Milieu | Human blood plasma | Stable |

Experimental Protocols

The following are detailed methodologies for key experiments involving the tyrosine click reaction.

General Protocol for Tyrosine-Specific Protein Modification

This protocol outlines a general procedure for labeling a protein with a PTAD-functionalized molecule.

References

An In-Depth Technical Guide to PTAD-PEG4-Amine for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel heterobifunctional linker, PTAD-PEG4-amine, for the development of site-specific antibody-drug conjugates (ADCs). It details the underlying chemistry, experimental protocols, and data presentation for researchers in the field of targeted therapeutics.

Introduction to this compound

This compound is a cutting-edge linker technology designed to address the challenge of producing homogeneous and stable ADCs. It is a heterobifunctional molecule composed of three key components:

-

4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD): This moiety enables a highly selective and rapid "tyrosine-click" reaction with the phenolic side chain of tyrosine residues on a monoclonal antibody (mAb). This site-specific conjugation method offers a significant advantage over traditional stochastic methods that target lysine or cysteine residues, leading to more homogeneous ADC populations.[1][2]

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the linker and the resulting ADC.[3] This can improve the pharmacokinetic properties and reduce the potential for aggregation.

-

Amine Group (-NH2): A terminal primary amine serves as a versatile handle for the covalent attachment of a cytotoxic payload, typically through the formation of a stable amide bond.[4]

The tyrosine-click linkage formed by the PTAD group is notably stable across a wide range of pH and temperatures, and has demonstrated greater stability in human blood plasma compared to commonly used maleimide-based linkages.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C22H35N5O9 | |

| Molecular Weight | 513.54 g/mol | |

| Purity | >95% | |

| Physical Form | Oil | |

| Solubility | Soluble in MeOH, DMF, and DMSO | |

| Storage | -20°C |

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and evaluation of an ADC using this compound.

Two-Stage Conjugation Workflow

The synthesis of a this compound-based ADC is a two-stage process. First, the cytotoxic payload is conjugated to the amine group of the linker. Second, the payload-linker conjugate is attached to the antibody via the tyrosine-click reaction.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the amine of this compound.

Materials:

-

Cytotoxic payload with a carboxylic acid functional group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Activation of Payload:

-

Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Conjugation to this compound:

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (2 equivalents).

-

Slowly add the activated payload solution to the this compound solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the resulting payload-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Conjugation of Payload-Linker to Antibody

This protocol details the site-specific conjugation of the payload-linker conjugate to tyrosine residues on the antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Payload-linker conjugate

-

2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

-

-

Tyrosine-Click Reaction:

-

Add a 5- to 20-fold molar excess of the payload-linker conjugate (dissolved in DMSO or another suitable solvent) to the antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration if the antibody is sensitive to room temperature incubation.

-

To scavenge any potential reactive byproducts of PTAD decomposition, a small amount of Tris buffer can be added to the reaction medium.

-

-

Purification:

-

Purify the resulting ADC from the excess payload-linker conjugate and other impurities using a desalting column or SEC.

-

The final ADC should be buffer-exchanged into a suitable formulation buffer and stored under sterile conditions at 2-8°C.

-

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.

-

UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the concentrations of each can be determined, and the DAR can be calculated.

Stability Assessment

The stability of the ADC in circulation is crucial for its efficacy and safety.

-

Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0-7 days). At various time points, aliquots are taken, and the amount of released payload and the change in DAR are quantified by LC-MS.

In Vitro and In Vivo Efficacy Evaluation

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cell-based assays.

Protocol:

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Models

The anti-tumor efficacy of the ADC is evaluated in preclinical animal models.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Efficacy Endpoint: Continue the study until tumors in the control group reach a specified size, and evaluate tumor growth inhibition.

Quantitative Data Summary

The following tables present representative quantitative data for an ADC constructed using a tyrosine-reactive linker.

Table 1: Representative ADC Characterization Data

| Parameter | Result | Method |

| Average DAR | 1.8 - 2.2 | HIC, LC-MS |

| Monomer Purity | >98% | SEC |

| Endotoxin Level | < 0.5 EU/mg | LAL Assay |

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |

| Cell Line A | High | ADC | 0.5 - 5 |

| Free Payload | 0.01 - 0.1 | ||

| Unconjugated Antibody | >1000 | ||

| Cell Line B | Low/Negative | ADC | >1000 |

| Free Payload | 0.01 - 0.1 | ||

| Unconjugated Antibody | >1000 |

Table 3: Representative In Vivo Efficacy Data (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Unconjugated Antibody | 10 | 10 - 20 |

| ADC | 3 | 80 - 95 |

| ADC | 1 | 50 - 70 |

Signaling Pathway

The general mechanism of action for an ADC involves the following steps:

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, often by interfering with DNA replication or microtubule polymerization, leading to apoptosis.

Conclusion

This compound represents a significant advancement in ADC linker technology, enabling the development of homogeneous and stable conjugates through site-specific tyrosine ligation. The robust experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this technology in the development of novel targeted cancer therapies. The superior stability of the tyrosine-click linkage holds promise for improving the therapeutic index of next-generation ADCs.

References

An In-depth Technical Guide to Cleavable PEG Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cleavable polyethylene glycol (PEG) linkers used in antibody-drug conjugates (ADCs). It details the various types of cleavable linkers, their mechanisms of action, and the critical role of PEGylation in optimizing ADC performance. This document summarizes key quantitative data, provides detailed experimental protocols for essential assays, and includes visualizations of critical pathways and workflows to support the rational design and development of next-generation ADCs.

Introduction to Cleavable PEG Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells.[1][2] The linker connecting the antibody and the payload is a crucial component that dictates the stability, pharmacokinetics, and therapeutic index of the ADC.[3][4] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[5]

The incorporation of polyethylene glycol (PEG) chains into the linker, a process known as PEGylation, offers several advantages for ADC development. PEG is a hydrophilic and biocompatible polymer that can enhance the solubility of hydrophobic payloads, reduce aggregation, and improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic radius, leading to a longer plasma half-life.

Types of Cleavable PEG Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized based on their mechanism of cleavage. The most common types include protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomes of cancer cells. A widely used protease-sensitive motif is the dipeptide valine-citrulline (Val-Cit). Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the linker, releasing the payload.

pH-Sensitive Linkers

pH-sensitive linkers, such as hydrazones, exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4). The acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the payload. The stability of hydrazone linkers can be tuned by modifying their chemical structure.

Glutathione-Sensitive (Disulfide) Linkers

Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the plasma. The disulfide bond is reduced by GSH, leading to the release of the payload. The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG chain in the linker is a critical parameter that can be optimized to improve the therapeutic index of an ADC. Longer PEG chains generally lead to improved pharmacokinetics but may decrease in vitro potency.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

| PEG Linker Length | Antibody-Payload | Cell Line | IC50 (ng/mL) | Reference |

| No PEG | Affibody-MMAE | NCI-N87 | ~5 | |

| PEG4 (4 kDa) | Affibody-MMAE | NCI-N87 | ~22.5 | |

| PEG10 (10 kDa) | Affibody-MMAE | NCI-N87 | ~110 | |

| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 | |

| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 | |

| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 | |

| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Half-life)

| PEG Linker Length | ADC Platform | Species | Half-life (t1/2) | Reference |

| No PEG | Affibody-MMAE | Mouse | 19.6 min | |

| PEG4 (4 kDa) | Affibody-MMAE | Mouse | 49.2 min | |

| PEG10 (10 kDa) | Affibody-MMAE | Mouse | 219.0 min | |

| PEG2 | Glucuronide-MMAE | Rat | ~20 hours | |

| PEG4 | Glucuronide-MMAE | Rat | ~40 hours | |

| PEG8 | Glucuronide-MMAE | Rat | ~100 hours | |

| PEG12 | Glucuronide-MMAE | Rat | ~110 hours | |

| PEG24 | Glucuronide-MMAE | Rat | ~110 hours |

Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy

| PEG Linker Length | ADC Platform | Tumor Model | Dose | Outcome | Reference |

| No PEG | Affibody-MMAE | NCI-N87 Xenograft | 5 mg/kg | Moderate tumor growth inhibition | |

| PEG10 (10 kDa) | Affibody-MMAE | NCI-N87 Xenograft | 5 mg/kg | Complete tumor regression | |

| PEG2 & PEG4 | Glucuronide-MMAE | Breast Cancer Xenograft | 3 mg/kg | 35-45% tumor weight reduction | |

| PEG8, PEG12, PEG24 | Glucuronide-MMAE | Breast Cancer Xenograft | 3 mg/kg | 75-85% tumor weight reduction |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs with cleavable PEG linkers.

General Workflow for ADC Synthesis and Characterization

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

-

Objective: To determine the rate of linker cleavage and payload release in plasma.

-

Materials:

-

ADC of interest

-

Control ADC with a stable linker (optional)

-

Human, mouse, or rat plasma (anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Analytical instrumentation (e.g., LC-MS, ELISA)

-

-

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

-

At various time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Analyze the samples to quantify the amount of intact ADC and/or released payload. This can be done by:

-

LC-MS: To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

-

ELISA: To quantify the concentration of total antibody and/or conjugated payload.

-

LC-MS/MS: To quantify the concentration of free payload.

-

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma half-life of the ADC.

Protocol for Cathepsin B Cleavage Assay

This assay assesses the cleavage of protease-sensitive linkers.

-

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

-

Materials:

-

ADC with a protease-sensitive linker (e.g., Val-Cit)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)

-

Quenching solution (e.g., 2% formic acid)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the cytotoxic potency of the ADC.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

-

Materials:

-

Target cancer cell line

-

Appropriate cell culture medium

-

ADC of interest, control antibody, and vehicle control

-

96-well plates

-

MTT reagent or other cell viability assay reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADC Internalization and Payload Release Pathway

The internalization of an ADC is a critical step for the subsequent release of the payload and induction of cell death.

Conclusion

Cleavable PEG linkers are integral components in the design of modern ADCs, offering a balance of stability in circulation and efficient payload release at the tumor site. The strategic incorporation of PEG moieties can significantly enhance the physicochemical and pharmacokinetic properties of these complex biotherapeutics. A thorough understanding of the different cleavage mechanisms, coupled with the systematic evaluation of linker length and robust in vitro and in vivo characterization, is essential for the development of safe and effective ADC therapies. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of cleavable PEG linker technology and to rationally design the next generation of targeted cancer treatments.

References

A Technical Guide to Heterobifunctional Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of heterobifunctional linkers in protein modification. These advanced chemical reagents are pivotal in creating precisely engineered biomolecules for a range of applications, from therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) to diagnostic tools and research probes.

Core Concepts of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers are molecules containing two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This design minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional linkers that have identical reactive groups at each end.[1][2] The ability to direct the conjugation in a stepwise manner is a key advantage, leading to more homogenous and well-defined bioconjugates.[1][3]

The most frequently targeted functional groups on proteins for bioconjugation are the primary amines (-NH₂) found in lysine residues and at the N-terminus, and the sulfhydryl groups (-SH) from cysteine residues. Other targetable groups include carboxyl groups, carbonyls, and hydroxyls.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are categorized based on the reactivity of their functional groups. The selection of an appropriate linker is dictated by the available functional groups on the biomolecules to be conjugated and the desired stability and release characteristics of the final product.

Reactivity-Based Classification

A diverse array of reactive groups enables a broad spectrum of bioconjugation strategies.

-

Amine-Reactive and Sulfhydryl-Reactive Linkers: These are the most prevalent class of heterobifunctional linkers. They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that specifically targets sulfhydryl groups. This combination allows for the highly efficient and specific conjugation of two proteins. Examples include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and Sulfo-SMCC.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Linkers: These linkers possess a carbonyl-reactive group, such as a hydrazide, and a sulfhydryl-reactive group. They are particularly useful for modifying glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

-

Amine-Reactive and Photoreactive Linkers: This class of linkers combines an amine-reactive group with a photoreactive group like an aryl azide or diazirine. The photoreactive group remains inert until activated by UV light, at which point it can non-selectively react with nearby C-H or N-H bonds. This is advantageous for capturing protein-protein interactions where specific functional groups may not be available for targeted conjugation.

Cleavable vs. Non-Cleavable Linkers

The stability of the linker is a critical consideration, especially in drug delivery applications.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release a payload in response to specific triggers within the target cell or tumor microenvironment. This targeted release minimizes off-target toxicity. Common cleavage mechanisms include:

-

Acid-Sensitive Linkers: Often containing a hydrazone bond, these linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

-

Glutathione-Sensitive Linkers: Utilizing a disulfide bond, these linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.

-

-

Non-Cleavable Linkers: These linkers form a stable bond that is not readily broken. The release of the payload from a bioconjugate with a non-cleavable linker relies on the complete degradation of the protein component, typically within the lysosome. An example is the thioether bond formed by the reaction of a maleimide with a sulfhydryl group, as seen in the ADC, Ado-trastuzumab emtansine (Kadcyla®), which uses the SMCC linker. Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.

Quantitative Data for Common Heterobifunctional Linkers

The selection of a linker is often guided by its physicochemical properties, such as the length of its spacer arm and the optimal reaction conditions for its reactive groups.

| Linker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| SMCC | NHS ester, Maleimide | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |

| LC-SMCC | NHS ester, Maleimide | 13.0 | No | No |

| SPDP | NHS ester, Pyridyldithiol | 6.8 | No | Yes (Reducible) |

| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 9.9 | Yes | Yes (Reducible) |

| MBS | NHS ester, Maleimide | 7.3 | No | No |

| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 7.3 | Yes | No |

| GMBS | NHS ester, Maleimide | 9.2 | No | No |

| Sulfo-GMBS | Sulfo-NHS ester, Maleimide | 9.2 | Yes | No |

| EMCS | NHS ester, Maleimide | 11.0 | No | No |

| Sulfo-EMCS | Sulfo-NHS ester, Maleimide | 11.0 | Yes | No |

Data compiled from multiple sources.

Key Applications in Drug Development

Heterobifunctional linkers are integral to the design of advanced therapeutics, particularly in oncology.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a crucial role in the efficacy and safety of an ADC by ensuring the stability of the conjugate in circulation and facilitating the timely release of the drug at the target site.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to degrade specific disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing protein degradation.

Caption: Mechanism of action for a PROTAC.

Experimental Protocols

The following provides a generalized protocol for a two-step conjugation using an amine-reactive and sulfhydryl-reactive heterobifunctional linker, such as SMCC or Sulfo-SMCC.

Reaction Chemistry Overview

The most common two-step conjugation strategy involves first reacting the NHS ester with a primary amine on the first protein, followed by the reaction of the maleimide group with a sulfhydryl on the second protein.

Caption: Workflow for a two-step heterobifunctional conjugation.

Materials and Reagents

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

SMCC or Sulfo-SMCC crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Desalting columns

-

Organic solvent (for non-water-soluble linkers like SMCC), e.g., DMSO or DMF

Step 1: Maleimide-Activation of Amine-Containing Protein

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Prepare Crosslinker Solution: Immediately before use, dissolve the crosslinker. For Sulfo-SMCC, dissolve in water or the conjugation buffer. For SMCC, dissolve in DMSO or DMF before diluting into the aqueous reaction buffer (final organic solvent concentration should be <10%).

-

Reaction: Add a 5- to 20-fold molar excess of the crosslinker to the protein solution. The optimal molar excess depends on the protein concentration.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the maleimide groups from being quenched by any sulfhydryl-containing impurities in the subsequent step.

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide-sulfhydryl reaction is optimal at a pH of 6.5-7.5.

-

Quenching (Optional): To stop the reaction, a small molecule containing a sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added to quench any unreacted maleimide groups.

-

Purification and Characterization: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted proteins and other byproducts. The purity and conjugation efficiency (e.g., drug-to-antibody ratio, DAR) can be assessed by techniques like electrophoresis, mass spectrometry, and chromatography.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive crosslinker | Use fresh crosslinker; store desiccated and protected from light if photoreactive. |

| Interfering buffer components | Ensure buffers are free of amines (for NHS esters) or sulfhydryls. | |

| Insufficient molar excess of crosslinker | Optimize the molar ratio of crosslinker to protein. | |

| Unavailable functional groups on protein | Confirm the presence and accessibility of target functional groups. | |

| Protein Aggregation/Precipitation | Hydrophobic linker | Consider using a more hydrophilic or PEGylated linker. |

| High protein concentration | Optimize the concentrations of the reactants. | |

| Non-specific Conjugation | Incorrect pH | Maintain the optimal pH for each reaction step (pH 7.2-9 for NHS esters, pH 6.5-7.5 for maleimides). |

| Hydrolysis of reactive groups | Perform reactions promptly after dissolving the crosslinker. |

This guide provides a foundational understanding of heterobifunctional linkers and their application in protein modification. For specific applications, empirical optimization of reaction conditions is essential to achieve the desired outcome.

References

Methodological & Application

A Step-by-Step Guide to PTAD-PEG4-Amine Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of PTAD-PEG4-amine to proteins, a cutting-edge technique for site-selective modification of tyrosine residues. This method offers a powerful tool for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs).

Introduction